tert-Butyl 3-(benzylamino)-2-methylpropanoate
Overview
Description
Scientific Research Applications
Catalysis and Chemical Reactions
tert-Butyl 3-(benzylamino)-2-methylpropanoate has been studied in the context of catalysis. It was used in catalytic alkylation reactions, where iron(III) amine-bis(phenolate) complexes were employed to catalyze C-C cross-coupling of aryl Grignard reagents with alkyl halides (Qian et al., 2011). This research demonstrated its role in promoting efficient chemical reactions.
Organic Synthesis
The compound has applications in organic synthesis, particularly in synthesizing fluorinated pyrazole-4-carboxylic acids. It was used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, useful for synthesizing pyrazoles (Iminov et al., 2015).
Asymmetric Synthesis
This compound has been explored in the field of asymmetric synthesis. A study focusing on the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters employed this compound, achieving high enantioselectivity through ruthenium-SYNPHOS®-catalyzed hydrogenation (Jeulin et al., 2007).
Supramolecular Chemistry
In supramolecular chemistry, this compound has been a part of studies investigating the hydrogen-bonded supramolecular structures of certain pyrazoles. This includes research on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles and their ability to form various hydrogen-bonded architectures (Castillo et al., 2009).
Polymer Chemistry
Additionally, this compound is relevant in polymer chemistry. A study on the aqueous living/controlled radical polymerization of acrylamido monomers using cyclodextrin-complexed RAFT agents, including tert-butyl derivatives, highlighted its utility in creating polymers with specific properties (Schmidt et al., 2011).
Future Directions
The future directions for the study of “tert-Butyl 3-(benzylamino)-2-methylpropanoate” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve more detailed studies on its molecular structure and properties, as well as exploration of its potential uses in various fields such as medicine or materials science .
properties
IUPAC Name |
tert-butyl 3-(benzylamino)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(14(17)18-15(2,3)4)10-16-11-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHZTRHESXVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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